2-Oxabicyclo[2.2.1]heptan-6-one
Description
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Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRCTUGTARZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34108-25-3 | |
| Record name | 2-oxabicyclo[2.2.1]heptan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Bridged Bicyclic Ketones in Synthetic Chemistry
Bridged bicyclic ketones are a class of organic compounds characterized by a bicyclic ring system where the two rings share two non-adjacent carbon atoms, known as bridgehead atoms. This structural motif imparts a high degree of rigidity and conformational constraint, making them valuable intermediates in the synthesis of natural products and other complex target molecules. nih.gov The defined spatial arrangement of substituents on the bicyclic scaffold allows for a high level of stereocontrol in chemical transformations.
The synthetic utility of bridged bicyclic ketones is vast. They can undergo a variety of reactions, including nucleophilic additions to the carbonyl group, enolate formation and subsequent alkylation, and ring-opening or rearrangement reactions. epfl.ch These transformations allow for the introduction of diverse functional groups and the construction of new ring systems. Moreover, the inherent strain in some bridged systems can be harnessed to drive specific chemical reactions. Efficient methods for the enantioselective synthesis of bridged bicyclic ketones have been developed, further expanding their utility in asymmetric synthesis. acs.orgnih.gov
Structural Framework and Nomenclature of 2 Oxabicyclo 2.2.1 Heptane Systems
The 2-oxabicyclo[2.2.1]heptane ring system is a specific type of bridged bicyclic ether. nih.gov Its framework consists of a six-membered ring bridged by an oxygen atom, creating a bicyclo[2.2.1]heptane (also known as norbornane) skeleton where one of the methylene (B1212753) bridges is replaced by an oxygen atom. nih.gov The numbering of this bicyclic system begins at one bridgehead carbon, proceeds along the longer path to the other bridgehead, continues along the shorter path back to the first bridgehead, and finally numbers the bridging atom(s). In the case of 2-oxabicyclo[2.2.1]heptane, the oxygen atom is at the 2-position. nih.gov
The nomenclature of ketones is governed by IUPAC rules. quimicaorganica.net For a cyclic ketone, the carbonyl group is typically assigned the lowest possible number, and the suffix "-one" is added to the name of the parent cycloalkane. libretexts.orglibretexts.org Therefore, in 2-Oxabicyclo[2.2.1]heptan-6-one, the "-one" suffix indicates the presence of a ketone functional group, and the "6-" locant specifies its position on the bicyclic framework. The "2-oxa-" prefix indicates that a carbon atom at the 2-position of the bicyclo[2.2.1]heptane skeleton has been replaced by an oxygen atom.
Below is an interactive data table detailing the structural and chemical properties of 2-Oxabicyclo[2.2.1]heptane, the parent structure of the ketone.
| Property | Value |
| Molecular Formula | C6H10O |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptane |
| Molar Mass | 98.14 g/mol |
| CAS Number | 279-25-4 |
Historical Context and Evolution of Research on Oxabicyclic Ketones
Chemo-Enzymatic Approaches in Bridged Bicyclic Ketone Synthesis
The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful tool for the production of enantiomerically pure compounds. This approach leverages the high selectivity of enzymes to overcome challenges in stereocontrol that are often encountered in purely chemical syntheses.
Enzymatic Resolution Techniques for Enantiopure Oxabicyclic Compounds
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted.
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have proven to be particularly effective in the kinetic resolution of bridged bicyclic ketones. nih.gov For instance, horse liver alcohol dehydrogenase (HLADH) has been successfully used for the efficient kinetic resolution of racemic bicyclic ketones like rac-2-norbornanone. nih.gov Interestingly, different microbial sources can exhibit opposite stereoselectivity. While HLADH yields one enantiomer, enzymes from Curvularia lunata can produce the opposite enantiomer with high optical purity from the same racemic starting material. nih.gov
Another notable example is the kinetic resolution of a bridged bicyclic ketone phenol (B47542) using KRED 101, which has been demonstrated on a kilogram scale to produce a pharmaceutically important keto-phenol. nih.gov Lipases are another class of enzymes that have been effectively utilized in the resolution of oxabicyclic compounds. For example, CAL-A has been identified as a suitable enzyme for the resolution of 7-oxabicyclo[2.2.1]heptan-2-exo-alkyl esters, which are key precursors for A2a receptor antagonists. uniovi.es The selectivity of these enzymatic resolutions can often be influenced by the nature of the substrate, such as the chain length of an ester group. uniovi.es
| Enzyme | Substrate | Product | Scale | Reference |
| Horse Liver Alcohol Dehydrogenase (HLADH) | rac-2-Norbornanone | Enantiopure 2-Norbornanone | Lab Scale | nih.gov |
| Curvularia lunata | rac-2-Norbornanone | (1R,2S,4S)-2-Norbornanol | Lab Scale | nih.gov |
| KRED 101 | rac-Bridged Bicyclic Ketone Phenol | (6S,9R)-Keto-phenol | 1 kg | nih.gov |
| CAL-A | 7-Oxabicyclo[2.2.1]heptan-2-exo-alkyl ester | Enantiopure Carboxylic Acid | Lab Scale | uniovi.es |
Biocatalytic Transformations for Oxabicyclic Ring Formation
Beyond resolution, biocatalysis plays a crucial role in the direct formation of oxabicyclic rings. Enzymes can catalyze key bond-forming reactions with high stereoselectivity, providing access to complex molecular architectures.
One significant biocatalytic transformation is the Baeyer-Villiger oxidation, which can be used to convert bicyclic ketones into the corresponding lactones, a common feature in oxabicyclic structures. While microbial Baeyer-Villiger reactions can exhibit high enantioselectivity, they sometimes suffer from low yields. kirj.ee
Unspecific peroxygenases (UPOs) are another class of enzymes showing great promise in the oxygenation of various heterocyclic compounds. A lyophilized variant of an unspecific peroxygenase from Agrocybe aegerita has been shown to be a highly effective catalyst for the oxygenation of a diverse range of N-heterocyclic compounds, a reaction that can be a step towards forming oxabicyclic systems. nih.gov
The strategic application of biocatalysis is also evident in the synthesis of complex natural products. For example, the chemoenzymatic total synthesis of bioactive natural products often involves key biocatalytic C-H hydroxylation steps to install functionality with high site- and stereoselectivity. nih.gov
Stereoselective Synthesis of 2-Oxabicyclo[2.2.1]heptan-6-one Derivatives
The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for achieving the intended biological activity.
Diels-Alder Cycloaddition Reactions in Oxabicyclic Scaffold Construction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic organic chemistry and a primary method for constructing the 7-oxabicyclo[2.2.1]heptane ring system. researchgate.netresearchgate.netsigmaaldrich.com This reaction is highly valued for its ability to form six-membered rings with excellent control over stereochemistry. nih.gov
The reaction of furan and its derivatives with various dienophiles is a common and effective route to a wide range of 7-oxanorbornane derivatives. researchgate.netresearchgate.net These resulting oxabicyclic alkenes are versatile synthons that can be further elaborated into more complex structures. rsc.org The efficiency and selectivity of the Diels-Alder reaction can be influenced by various factors, including the use of catalysts and the electronic nature of the diene and dienophile. sigmaaldrich.comacgpubs.org
The intramolecular version of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a particularly powerful strategy for the synthesis of complex polycyclic systems containing the 7-oxabicyclo[2.2.1]heptane moiety. rsc.orgcdnsciencepub.com This approach has been successfully employed in the total synthesis of natural products like solanoeclepin A. researchgate.netrsc.org In these syntheses, a diastereoselective intramolecular Diels-Alder reaction of a furan diene is a key step in constructing the oxabicyclic core. researchgate.netrsc.org The use of chiral auxiliaries, such as (R)-phenylglycinol, can induce high levels of diastereoselectivity in these cyclizations. researchgate.netrsc.org
Intermolecular cyclization reactions offer another versatile route to bicyclic systems. The reaction of 2-(1-alkynyl)-2-alken-1-ones (yne-enones) with cyclic ketones, often catalyzed by transition metals like indium, can lead to the formation of various carbo- and heterocyclic compounds. researchgate.net These yne-enones possess multiple reactive sites, allowing for diverse transformations. researchgate.netresearchgate.net Gold-catalyzed cyclizations of enynones have also been developed for the synthesis of spiro compounds. researchgate.net Furthermore, radical cyclization of alkynyl aryl ketones has been shown to be an effective method for synthesizing substituted chromones and thiochromones. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Intermolecular Diels-Alder | Furan and Maleic Anhydride | Heat | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | nih.gov |
| Intramolecular Diels-Alder | Furan tethered to a dienophile | (R)-phenylglycinol (chiral auxiliary) | Enantiopure 7-Oxabicyclo[2.2.1]heptane derivative | researchgate.netrsc.org |
| Intermolecular Cyclization | Alkynyl enone and cyclic ketone | Indium catalyst | Fused bicyclic system | researchgate.net |
| Radical Cyclization | Alkynyl aryl ketone and diorganyl diselenide | Oxone® | 3-Organylselanylthiochromones | rsc.org |
Gold-Mediated Catalysis in Stereoselective Bicyclic Ketone Synthesis
Gold catalysis has surfaced as a potent tool for constructing complex molecular architectures, including bicyclic ketones, under mild conditions. acs.orgmdpi.com A highly regio- and stereoselective method for synthesizing 7-oxabicyclo[2.2.1]heptane derivatives, which are structural isomers of the target compound, utilizes a gold(I)-catalyzed cycloisomerization of alkynediols. pkusz.edu.cnresearchgate.net This tandem reaction proceeds through the gold-catalyzed cycloisomerization followed by a semi-pinacol type 1,2-alkyl migration to furnish the bicyclic ketone framework. researchgate.net
The choice of the gold(I) catalyst is crucial for the reaction's efficiency. In a study on the synthesis of 1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one from 1-ethynyl-2,2-dimethylcyclopentane-1,3-diol, various gold catalysts were screened. researchgate.net The results indicated that Ph₃PAuNTf₂ was the optimal catalyst, providing the desired product in high yield at room temperature in a short reaction time. researchgate.net This highlights the essential role of the gold catalyst in facilitating this transformation, as no product was formed in its absence. researchgate.net
Table 1: Effect of Different Gold Catalysts on the Synthesis of 1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one researchgate.net
This methodology demonstrates the power of gold(I) catalysis in the stereoselective synthesis of oxabicyclic ketones, providing a pathway to structures that are cores of various natural products. pkusz.edu.cn
Lewis Acid-Catalyzed Cyclizations for Bicyclo[3.n.1]alkenone Frameworks
Lewis acid catalysis offers an effective strategy for the stereoselective synthesis of bicyclo[3.n.1]alkenone frameworks, which are prevalent structural motifs in numerous bioactive natural products. rsc.orgrsc.org A reported intermolecular α,α'-annulation of enamines, generated in situ from cyclic ketones, with alkynyl enones provides efficient access to these bicyclic systems. rsc.org This protocol demonstrates high functional group tolerance and can be used to construct a variety of bicyclic skeletons. rsc.org
The mechanism is proposed to involve the Lewis acid activation of the alkynyl enone, followed by a regioselective nucleophilic addition of the enamine. rsc.org This leads to a 1,2-allenyl ketone intermediate, which then undergoes an intramolecular enamine addition and subsequent hydrolysis to yield the final bicyclo[3.n.1]alkenone product. rsc.org The use of an indium Lewis acid catalyst was found to be particularly effective, minimizing the formation of potential side products. rsc.org The reaction proceeds under benign conditions and can be scaled up. rsc.org
Table 2: Synthesis of Various Bicyclo[3.n.1]alkenones via Lewis Acid-Catalyzed Cyclization
Palladium-Catalyzed 1,2-Aminoacyloxylation for Bridged Aza-Bicyclic Structures
Palladium catalysis provides a versatile platform for the synthesis of bridged aza-bicyclic structures, which are nitrogen-containing analogues of oxabicyclic compounds. One such method involves the cyclization of chiral unsaturated β-amino alcohols in the presence of a Pd(II) catalyst and a reoxidant. nih.gov This transformation proceeds with complete regio- and stereocontrol to yield enantiopure bicyclic oxazolidines, which are a class of bridged aza-bicyclic heterocycles. nih.gov
Another powerful palladium-catalyzed approach is the cyclization of propargylic carbonates with sulfonamide nucleophiles. nih.gov The regioselectivity of this reaction is notably dependent on the bite angle of the bidentate phosphine (B1218219) ligand used. Ligands with smaller bite angles tend to favor the formation of cyclic dienamide products, while ligands with large bite angles direct the reaction towards the synthesis of alkynyl azacycles with high stereoselectivity. nih.gov This ligand-controlled regioselectivity allows for the selective synthesis of different classes of aza-bicyclic structures from a common precursor. nih.gov
Ring-Closure Reactions for 2-Oxabicyclo[2.2.1]heptane Formation
A variety of ring-closure reactions have been developed to construct the 2-oxabicyclo[2.2.1]heptane core. A notable catalytic method employs a binary system of an aminotriphenolate Al(III) complex and a bromide salt (TBAB) to synthesize 2-oxabicyclo[2.2.1]heptanes from cyclic γ-epoxy alcohols. nih.gov This protocol is efficient for a diverse range of substrates. nih.gov
Intramolecular O-alkylation serves as another effective ring-closure strategy. This method was used to form the oxabicyclo[2.2.1]heptane ring system from a triacetyl mesylate precursor, yielding the desired bicyclic product as the major isomer over a competing [3.2.0] oxetane (B1205548) system. nih.gov The ratio of the products was found to be dependent on the reaction temperature. nih.gov
Furthermore, radical cyclizations provide a distinct route to this bicyclic framework. Intramolecular cyclization of radicals generated from β-substituted tetrahydrofurans onto an α'-positioned alkene function affords good to excellent yields of 2-oxabicyclo[2.2.1]heptanes. rsc.org
Acid-catalyzed ring closure is also a viable method. For instance, treating cis-epoxycyclohexanols with acid in an inert solvent can effect cyclization to form the related 7-oxabicyclo[2.2.1]heptane skeleton in high yield. google.com Similarly, the classic Diels-Alder reaction between a furan derivative (diene) and a dienophile is a foundational method for creating the oxabicyclo[2.2.1]heptene scaffold, which can then be hydrogenated to the saturated heptane (B126788) system. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
Implementation of Solvent-Free Conditions and Microwave Irradiation
The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents. Solvent-free reactions and the use of alternative energy sources like microwave irradiation are key strategies toward this goal. dokumen.pub Microwave-assisted synthesis has been shown to accelerate a wide range of organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. researchgate.net
Microwave heating has been effectively used for multicomponent reactions, such as the Ugi reaction, to produce complex peptide-like structures. thieme-connect.de Notably, these reactions can often be performed under solvent-free conditions, where the neat reactants are mixed and irradiated. thieme-connect.de This approach dramatically reduces waste and simplifies product purification. While specific examples for the synthesis of this compound using these exact conditions are not prominently documented, the successful application of microwave-assisted, solvent-free synthesis to other complex heterocyclic compounds demonstrates its high potential for developing more environmentally benign routes to this target molecule. dokumen.pubresearchgate.netthieme-connect.de
Design and Application of Sustainable Catalytic Systems
Sustainable synthesis relies heavily on the use of efficient and environmentally friendly catalytic systems. This includes the use of catalysts based on abundant metals, organocatalysts, and the utilization of renewable feedstocks and green solvents. dokumen.pub
A prime example of sustainable synthesis is the creation of complex molecules from bio-based platform chemicals. For instance, tricyclic frameworks related to the target structure have been synthesized starting from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile chemical derived directly from biomass. rsc.org This approach utilized a one-pot, three-step sequence in water, a green solvent, involving a Diels-Alder reaction to build the bicyclic core. rsc.org This strategy showcases how both the starting materials and the reaction medium can be chosen based on sustainability principles. rsc.org
The development of efficient, metal-free organocatalytic systems is another cornerstone of green chemistry. For example, triethylamine (B128534) hydroiodide has been used as a bifunctional organocatalyst for the solvent-free and metal-free synthesis of 2-oxazolidinones, demonstrating the potential to replace heavy metal catalysts. dokumen.pub Furthermore, the use of catalytic systems that are highly efficient, such as the binary Al(III)/TBAB system for 2-oxabicyclo[2.2.1]heptane synthesis, contributes to sustainability by minimizing waste and energy consumption. nih.gov
Retrosynthetic Analysis of this compound Scaffolds
Retrosynthetic analysis serves as a foundational tool for devising synthetic routes to complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler, readily available precursors. princeton.edu The primary objective is to reduce molecular complexity by identifying strategic bonds for disconnection. princeton.edu
Strategic Disconnections for Bridged Bicyclic Ketone Synthesis
The synthesis of bridged bicyclic systems presents unique challenges compared to simpler fused rings. princeton.edu A key principle in the retrosynthesis of such frameworks is the identification of strategic bonds, which, when cleaved, lead to significant simplification of the structure without creating new synthetic problems. rsc.org For polycyclic systems, a disconnection at a branch-point can dramatically simplify the synthetic challenge. bham.ac.uk
In the context of the 2-oxabicyclo[2.2.1]heptane core, the most effective retrosynthetic disconnections are those that break the bridged structure into a more manageable monocyclic precursor. princeton.edubham.ac.uk The most common and powerful two-bond disconnection for this system is a retro-Diels-Alder reaction. This approach simplifies the bicyclic structure into a five-membered heterocycle (like furan) and a dienophile. The forward reaction, a [4+2] cycloaddition, is a highly convergent and often stereospecific method for forming the bicyclic core.
Another strategic approach involves one-bond disconnections. Breaking a bridgehead bond, such as the C1-O2 bond, simplifies the bicyclic system to a substituted cyclohexane (B81311) derivative. bham.ac.uk While C-C bond disconnections are also possible, cleaving bonds to heteroatoms is often synthetically more straightforward. bham.ac.uk
Table 1: Key Retrosynthetic Strategies for the 2-Oxabicyclo[2.2.1]heptane Scaffold
| Disconnection Strategy | Forward Reaction | Precursors | Rationale |
| Retro-Diels-Alder ([4+2]) | Diels-Alder Cycloaddition | Furan and a suitable dienophile (e.g., an acrylate (B77674) derivative) | Highly convergent and stereocontrolled method to form the bicyclic core in a single step. rsc.org |
| C1-O2 Bond Cleavage | Intramolecular Williamson Ether Synthesis | Substituted cyclohexanol (B46403) with a leaving group | Forms the oxa-bridge from a monocyclic precursor. |
| C-C Bond Cleavage | Intramolecular Aldol or Michael reaction | Acyclic or monocyclic dicarbonyl compound | Forms one of the rings of the bicyclic system through intramolecular cyclization. |
Methodologies for Accessing Enantiomerically Pure Precursors
The production of enantiomerically pure pharmaceuticals and materials necessitates synthetic routes that can generate single enantiomers of chiral molecules like this compound. Several methodologies are employed to access enantiomerically pure precursors for this scaffold.
One of the most prominent methods involves the asymmetric Diels-Alder reaction. This can be achieved by using a chiral dienophile, such as an acrylate ester derived from a chiral auxiliary. For instance, the cycloaddition of furan with a dienophile like 1-cyanovinyl (1'S)-camphanate can produce diastereomeric adducts, from which a single enantiomerically pure 7-oxabicyclo[2.2.1]heptene derivative can be isolated. us.es These precursors are sometimes referred to as 'naked sugars'. us.es
Another powerful technique is enzymatic resolution. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have been shown to selectively hydrolyze one enantiomer of a racemic mixture of 7-oxabicyclo[2.2.1]heptan-2-exo-alkyl esters. uniovi.es This kinetic resolution allows for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric purity. The choice of the ester's alkyl group can significantly influence the selectivity of the enzymatic process. uniovi.es
A third approach is the transformation of enantiopure starting materials derived from the chiral pool. For example, nitrohexofuranoses, which are derived from natural sugars, can undergo intramolecular cyclization to form enantiopure 2-oxabicyclo[2.2.1]heptane derivatives. nih.govresearchgate.net
Unprecedented Synthetic Protocols for Spiro-Oxabicyclic Derivatives
The synthesis of more complex structures, such as spiro-oxabicyclic systems incorporating the 2-oxabicyclo[2.2.1]heptane core, often requires innovative and efficient synthetic protocols.
Domino Reactions for Selective Formation of Functionalized 2-Oxabicyclo[2.2.1]heptane Derivatives
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are instrumental in rapidly building molecular complexity from simple starting materials.
Recent research has demonstrated the selective synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives through domino reactions. rsc.orgrsc.org For example, the reaction of phenacylmalononitriles with chalcone (B49325) o-enolates in ethanol (B145695) at room temperature, promoted by triethylamine, yields highly functionalized 2-oxabicyclo[2.2.1]heptane derivatives with excellent diastereoselectivity. rsc.orgrsc.org
A particularly noteworthy application of domino reactions is the formation of spiro-oxabicyclic systems. The reaction between malononitrile (B47326) or ethyl cyanoacetate (B8463686) and two molecules of a 3-phenacylideneoxindole in the presence of a base like piperidine (B6355638) affords novel 7-(2-oxoindolin-3-yl)-2-oxaspiro[bicyclo[2.2.1]heptane-6,3'-indoline] derivatives in good yields. researchgate.net This reaction proceeds through a proposed domino sequence involving a Michael addition followed by an intramolecular nucleophilic addition to a cyano group. researchgate.net The stereochemistry of these complex spiro compounds has been confirmed through NMR data and single-crystal X-ray analysis. researchgate.net
Table 2: Examples of Domino Reactions for Spiro-Oxabicyclic Synthesis
| Reactants | Catalyst/Base | Product Type | Key Features | Reference(s) |
| Phenacylmalononitriles, o-Hydroxychalcones | Triethylamine | Functionalized 2-oxabicyclo[2.2.1]heptanes | High diastereoselectivity, good yields. | rsc.orgrsc.org |
| Malononitrile, 3-Phenacylideneoxindoles | Piperidine | 2-Oxaspiro[bicyclo[2.2.1]heptane-6,3′-indolines] | Forms complex spiro-fused oxindole (B195798) systems. | researchgate.net |
| Phenacyl bromides, Malononitrile, 3-Methyleneoxindolines | Triethylamine | Functionalized 2-oxaspiro[bicyclo[2.2.1]heptane-2,3′-indolines] | One-pot, two-step protocol. | researchgate.net |
These advanced synthetic methodologies highlight the sophisticated strategies chemists employ to construct the this compound scaffold and its intricate derivatives, enabling access to novel chemical entities with potential applications in various scientific fields.
Ring-Opening and Rearrangement Reactions of Oxabicyclo[2.2.1]heptane Systems
The inherent strain in the 2-oxabicyclo[2.2.1]heptane framework makes it susceptible to ring-opening and rearrangement reactions under both acidic and basic conditions. These transformations are often highly stereoselective and provide access to functionalized carbocycles and heterocycles that are otherwise difficult to synthesize.
Acid-catalyzed reactions of 2-oxabicyclo[2.2.1]heptane systems often proceed through the formation of an oxonium ion intermediate, which can then be attacked by nucleophiles or undergo rearrangement. For instance, the treatment of 7-oxabicyclo[2.2.1]hept-5-ene derivatives with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine can lead to ring-opening, providing access to functionalized reduced indoles and quinolines. scribd.com Similarly, acid-catalyzed cleavage of epoxides derived from 2-oxabicyclo[3.3.0]oct-6-en-3-ones occurs with marked selectivity. rsc.org
A notable application of acid-catalyzed rearrangement is the transformation of nitrohexofuranoses into cyclopentylamines via the intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives, followed by a controlled ring-opening. acs.org This strategy has been successfully employed in the total synthesis of a carbocyclic β-amino acid. acs.org The Baeyer-Villiger oxidation, a classic acid-catalyzed rearrangement, is also relevant in the context of related bicyclic systems, leading to the formation of lactones. nih.gov
Table 1: Examples of Acid-Catalyzed Transformations
| Starting Material | Reagents | Product Type | Reference |
| 7-Oxabicyclo[2.2.1]hept-5-ene derivative | TMSOTf, NEt3 | Functionalized reduced indole/quinoline | scribd.com |
| Epoxide of 2-oxabicyclo[3.3.0]oct-6-en-3-one | Acid | Selectively cleaved product | rsc.org |
| Nitrohexofuranose | Acid | Cyclopentylamine | acs.org |
Base-promoted rearrangements of oxabicyclic compounds offer another synthetic route to diverse molecular architectures. The base-induced opening of the oxygen bridge in 7-oxabicyclo[2.2.1]hept-5-ene derivatives is a key step in the synthesis of shikimic acid derivatives and other natural products. mdpi.com
In a study on the irradiation of polyalkyl pyran-4-ones in alcohol, the resulting 2-alkoxycyclopentenones undergo a secondary photochemical reaction. This involves a Norrish type II hydrogen abstraction to form a 1,4-biradical, which can then cyclize to yield 2-oxabicyclo[2.2.1]heptan-6-ones as one of the products. acs.org Furthermore, ring expansion of certain chloro-substituted 2-oxabicyclo[4.2.0]oct-4-en-3-ones with a base can lead to the formation of a new oxacyclooctatrienone system. researchgate.net Metathesis reactions, particularly ring-opening/cross metathesis (ROCM), of 7-oxabicyclo[2.2.1]hept-5-ene derivatives have also been explored, with the regioselectivity being largely dependent on the substrate. beilstein-journals.orgnih.govresearchgate.net
Table 2: Examples of Base-Promoted Rearrangements
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Base | Shikimic acid derivative precursor | mdpi.com |
| Polyalkyl pyran-4-one | Irradiation in alcohol | This compound | acs.org |
| 7-Chloro-2-oxabicyclo[4.2.0]oct-4-en-3-one | Base | Oxacyclooctatrienone | researchgate.net |
| 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Metathesis catalyst | Ring-opened product | beilstein-journals.orgnih.govresearchgate.net |
Functionalization of the this compound Core
The rigid framework of this compound allows for selective functionalization at various positions, providing a scaffold for the synthesis of complex molecules.
The ketone group in the this compound core is a key site for derivatization. For example, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to construct oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net Additionally, the introduction of substituents at the bridgehead positions can be achieved through various synthetic strategies.
Radical additions to the double bond of 7-oxabicyclo[2.2.1]hept-5-en-2-one have been shown to be a facile method for introducing substituents. acs.orgacs.org Electrophilic radicals have been found to add preferentially at the C(5) position. dntb.gov.ua A notable application is the regioselective addition of a malonyl radical, which, followed by rearrangement of the radical adduct, serves as a key step in the synthesis of all-cis-Corey lactone, an important intermediate for prostaglandin (B15479496) synthesis. acs.org The use of Lewis acids can even invert the regioselectivity of these radical reactions. dntb.gov.ua
Table 3: Radical Additions to 7-Oxabicyclo[2.2.1]hept-5-en-2-one
| Radical Source | Conditions | Major Product | Reference |
| Malonyl radical | Irradiation | all-cis-Corey lactone precursor | acs.org |
| Trichloromethyl radical | AIBN | C(5) addition product | acs.org |
| Various electrophilic radicals | - | Preferential C(5) addition | dntb.gov.ua |
Control and Analysis of Stereochemical Outcomes in this compound Reactions
The stereochemistry of reactions involving the 2-oxabicyclo[2.2.1]heptane system is crucial and can often be controlled to achieve desired outcomes. The rigid bicyclic structure provides a platform for stereoselective transformations.
The stereochemical outcome of ring-opening metathesis of 7-oxabicyclo[2.2.1]hept-5-ene derivatives is influenced by the catalyst and the substrate's stereochemistry (exo or endo). beilstein-journals.org In the case of base-promoted rearrangements, the formation of 2-oxabicyclo[2.2.1]heptan-6-ones from the irradiation of pyran-4-ones proceeds as a single diastereomer. acs.org
Acid-catalyzed rearrangements, such as the Baeyer-Villiger reaction, are known for their stereospecificity. nih.gov The stereoselective construction of substituted tetrahydrofurans, which can be accessed from oxabicyclic precursors, remains a significant challenge and an active area of research. beilstein-journals.org The development of catalytic enantioselective Diels-Alder reactions to form the oxabicyclic core provides a direct route to chiral natural products. capes.gov.br
Advanced Applications of 2 Oxabicyclo 2.2.1 Heptan 6 One and Its Derivatives in Complex Molecule Synthesis
Role as Building Blocks in Natural Product Total Synthesis
The unique structural features of 2-oxabicyclo[2.2.1]heptan-6-one derivatives make them ideal starting materials for the synthesis of a wide array of natural products. The bicyclic system can be strategically cleaved and functionalized to generate diverse carbocyclic and heterocyclic scaffolds.
Precursors to Shikimic Acid Derivatives
Shikimic acid is a crucial biochemical intermediate in plants and microorganisms for the biosynthesis of aromatic amino acids. Its importance extends to the pharmaceutical industry, most notably as a key starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). researchgate.net The 7-oxabicyclo[2.2.1]hept-5-ene framework, a close relative of this compound, serves as an important precursor for shikimic acid derivatives. mdpi.com The base-induced opening of the oxygen bridge in these bicyclic systems provides a stereoselective route to highly functionalized cyclohexene (B86901) rings, which are core structures in shikimic acid and its analogues. mdpi.com This approach offers a synthetic alternative to the extraction of shikimic acid from natural sources. researchgate.net
Synthesis of Polyhydroxylated Cyclopentane-β-Amino Acids
Polyhydroxylated cyclopentane-β-amino acids are a class of compounds that have garnered significant interest due to their potential as peptidomimetics and building blocks for bioactive molecules. researchgate.net A strategy for transforming nitrohexofuranoses into cyclopentylamines involves an intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov Subsequent controlled opening of this bicyclic system allows for the stereocontrolled synthesis of these valuable carbocyclic β-amino acids. acs.orgnih.gov This methodology has enabled the first total synthesis of certain carbocyclic β-amino acids and their incorporation into peptides. acs.orgnih.gov An alternative approach utilizes a ring-closing metathesis reaction of a highly functionalized diene derived from hexoses to create a cyclopentene (B43876) intermediate, which is then further elaborated to the target β-amino acid. acs.org
| Starting Material | Key Reaction Steps | Target Molecule | Reference |
| Nitrohexofuranoses | Intramolecular cyclization, Controlled ring-opening | Polyhydroxylated Cyclopentane-β-Amino Acids | acs.orgnih.gov |
| D-Mannose derivative | Ring-closing metathesis, Aza-Michael addition | Polyhydroxylated Cyclopentane-β-Amino Acid derivative | acs.org |
Intermediates for "Naked Sugars" and C-Nucleosides
The term "naked sugars" refers to 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives that serve as versatile chiral building blocks. researchgate.net These compounds, accessible from the Diels-Alder reaction of furan (B31954), can be stereoselectively functionalized at multiple positions. researchgate.net The resulting polysubstituted 7-oxabicyclo[2.2.1]heptan-2-ones are valuable chirons that can be converted into a variety of complex molecules, including D- or L-hexose derivatives and 2,5-anhydrohexonic acid derivatives, which are precursors for C-nucleosides. researchgate.net This approach offers advantages over using natural carbohydrates, as it avoids complex protection and deprotection steps and allows access to both enantiomeric forms of the target molecules. researchgate.net
Scaffolds for Conformational Control in Locked Nucleic Acid (LNA) Analogues
The conformational rigidity of the 2-oxabicyclo[2.2.1]heptane skeleton is highly advantageous in the design of modified nucleic acids. By "locking" the furanose ring of a nucleoside into a specific conformation, it is possible to enhance the binding affinity and stability of the resulting oligonucleotide.
Design and Synthesis of Bicyclo[2.2.1]heptane Ring Systems for Nucleic Acid Mimics
Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose moiety is conformationally restricted by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. Carbocyclic LNAs (cLNAs), which incorporate the 2-oxabicyclo[2.2.1]heptane ring system, represent a further evolution of this concept. nih.gov In these analogues, the ribose sugar is replaced by the bicyclo[2.2.1]heptane system, which locks the pseudoribose moiety into a rigid North (N)-type conformation. nih.govnih.gov This pre-organization of the sugar conformation is known to increase the binding affinity of the oligonucleotide for its complementary strand. nih.gov The synthesis of these cLNA monomers often involves the construction of the bicyclic system first, followed by the coupling of the nucleobase, which allows for greater versatility in creating a variety of analogues. nih.gov
| LNA Analogue Type | Key Structural Feature | Conformation | Reference |
| LNA | 2'-O,4'-C-methylene bridge | North (N)-type | nih.gov |
| cLNA | 2-Oxabicyclo[2.2.1]heptane ring | Rigid North (N)-type | nih.govnih.gov |
Enzymatic Incorporation of Modified Nucleosides into Oligonucleotides
The utility of LNA and cLNA analogues is dependent on their ability to be incorporated into growing oligonucleotide chains. Research has shown that various modified nucleosides can be recognized by nucleic acid polymerases and incorporated into DNA and RNA strands. google.com While the enzymatic incorporation of nucleosides containing the 2-oxabicyclo[2.2.1]heptane ring system is an area of ongoing research, studies on other modified nucleosides have demonstrated the feasibility of using enzymes for this purpose. nih.gov For instance, certain ribonucleases can catalyze the formation of internucleotide bonds with modified nucleosides. nih.gov The ability to enzymatically incorporate these conformationally locked nucleosides is crucial for their use in various applications, including diagnostics and therapeutics. google.com
Development of Bioisosteric Replacements in Medicinal Chemistry
In the field of medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly comparable biological effects. The replacement of a common structural motif, such as a phenyl ring, with a bioisostere can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. Saturated bicyclic compounds are of particular interest as bioisosteres for aromatic rings as they can mimic the exit vectors of the substituent attachments while introducing three-dimensionality, which can lead to improved target engagement and physicochemical properties.
2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Bioisostere Exemplar
A closely related and illustrative example of a bicyclic ether used as a bioisostere is 2-oxabicyclo[2.2.2]octane. This saturated bicyclic ether has been successfully designed, synthesized, and validated as a bioisostere for the phenyl ring. nih.govacs.orgenaminestore.comumt.edu The rationale for its design was based on an analysis of the benefits and drawbacks of previously utilized phenyl ring bioisosteres, such as bicyclo[1.1.1]pentane and cubane. nih.govdtu.dk
The utility of the 2-oxabicyclo[2.2.2]octane core was demonstrated by its incorporation into the structures of the well-known drugs Imatinib and Vorinostat. acs.orgdtu.dk In the case of Imatinib, replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane scaffold led to a marked improvement in key physicochemical properties. acs.orgumt.edudtu.dk Specifically, the new analogue exhibited increased water solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are desirable characteristics for drug candidates. acs.orgdtu.dk For Vorinostat, this bioisosteric replacement resulted in a new, bioactive analogue of the drug. acs.orgumt.edu
The key synthetic step for producing the 2-oxabicyclo[2.2.2]octane core involves the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.gov This work has expanded the toolkit of available saturated bioisosteres for aromatic and heteroaromatic rings, providing a valuable strategy for medicinal chemists in drug discovery projects. acs.orgenaminestore.com
Table 1: Physicochemical Property Improvements in Imatinib Analogue
| Property | Imatinib (Phenyl Ring) | Imatinib Analogue (2-Oxabicyclo[2.2.2]octane) | Outcome |
| Water Solubility | Lower | Increased | Improved |
| Metabolic Stability | Lower | Enhanced | Improved |
| Lipophilicity (logP) | Higher | Reduced | Improved |
This table presents a qualitative summary of the improvements observed when a phenyl ring in Imatinib is replaced with a 2-oxabicyclo[2.2.2]octane core, based on reported research findings. acs.orgdtu.dk
Generation of Bridged Bicyclic Compound Libraries for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to probe biological systems. cam.ac.uk The goal is to populate chemical space with novel and complex scaffolds that are distinct from those in existing compound collections. Bridged bicyclic systems, such as the 2-oxabicyclo[2.2.1]heptane framework, are attractive scaffolds for DOS due to their conformational rigidity and three-dimensional character.
While specific reports on the use of this compound as a starting point for large-scale DOS libraries are not extensively detailed in the literature, the closely related 7-oxabicyclo[2.2.1]heptene ring system has been successfully employed for this purpose. nih.govumt.eduresearchgate.net This highlights the potential of the broader oxabicyclo[2.2.1]heptane scaffold in generating topologically complex compound libraries. In one such example, a highly oxygenated and conformationally restricted 7-oxabicyclo[2.2.1]heptene scaffold was used to generate two 96-member tricyclic libraries. nih.govumt.edu The key step in this synthesis was an acetal (B89532) formation, demonstrating how the core bicyclic structure can be readily elaborated into a diverse set of more complex molecules. nih.govumt.edu
The commercial availability of this compound as a building block and the stated capability of suppliers to produce its analogues on request suggest its feasibility for the construction of custom compound libraries. enaminestore.com The generation of such libraries would provide access to a multitude of novel, three-dimensional structures for screening in drug discovery and chemical biology programs. The synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives has been reported, indicating that the chemical handles are available for diversification. rsc.org
Table 2: Example of a Diversity-Oriented Synthesis Library from a Related Scaffold
| Library Feature | Description | Reference |
| Core Scaffold | 7-Oxabicyclo[2.2.1]heptene | nih.govumt.edu |
| Synthesis Strategy | Diversity-Oriented Synthesis (DOS) | nih.govumt.edu |
| Key Reaction | Acetal Formation | nih.govumt.edu |
| Library Size | 2 x 96-member tricyclic libraries | nih.govumt.edu |
| Compound Complexity | Topologically complex, non-chiral compounds | nih.govumt.edu |
This table is based on the reported synthesis of a chemical library from the related 7-oxabicyclo[2.2.1]heptene scaffold.
Computational and Theoretical Investigations of 2 Oxabicyclo 2.2.1 Heptan 6 One
Molecular Modeling and Advanced Conformational Analysis
Molecular modeling techniques have been employed to investigate the conformational preferences and structural features of the 2-oxabicyclo[2.2.1]heptane framework. These studies are crucial for understanding how the molecule interacts with other species and for designing derivatives with specific biological activities.
Derivatives of 2-oxabicyclo[2.2.1]heptane have been explored as constrained nucleotide analogues. For instance, a carbocyclic locked nucleic acid (cLNA) derivative incorporating the oxabicyclo[2.2.1]heptane ring system was synthesized and studied for its interaction with P2Y receptors. nih.gov Molecular modeling of this cLNA analogue revealed that the bicyclic system locks the molecule in a specific North (N) conformation. nih.gov This rigid conformation is believed to be a key factor in its potent and selective binding to the human P2Y1 receptor. nih.gov
Conformational analysis of these systems often involves the calculation of pseudorotational phase angles (P) and puckering amplitudes (θm) to describe the geometry of the five-membered ring within the bicyclic structure. For a cLNA analogue of adenosine, the pseudorotational P value was calculated to be +21°, corresponding to an (N)–(3E) conformation. nih.gov In contrast to the relatively flat five-membered ring of some analogous molecules, the oxabicyclo[2.2.1]heptane system in the cLNA analogue exhibits a more pronounced fold, with a puckering amplitude (θm) of 60°. nih.gov
Table 1: Conformational Parameters of a cLNA Analogue Containing the 2-Oxabicyclo[2.2.1]heptane Ring System
| Parameter | Value | Reference |
| Pseudorotational Phase Angle (P) | +21° | nih.gov |
| Puckering Amplitude (θm) | 60° | nih.gov |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
For example, the intramolecular cyclization of nitrohexofuranoses to form 2-oxabicyclo[2.2.1]heptane derivatives has been rationalized using molecular mechanism-based calculations. researchgate.net These studies have helped to explain differences in reactivity observed experimentally. researchgate.net By comparing the distance distribution functions between key atoms in different starting materials, researchers can estimate the population of reactive conformations, providing a qualitative agreement with experimental outcomes.
In a related context, computational studies have been used to investigate the stability of different conformers of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides. rsc.org These studies, which compare the relative energies of conformers where the amidic oxygens are in cis or trans positions, are crucial for understanding the coordination chemistry of these molecules with metal ions. rsc.org The results indicated that a specific cis conformer is significantly more stable than the other, which is consistent with experimental observations of metal ion binding. rsc.org
Furthermore, quantum chemical calculations have been used to study the interaction between the oxygen lone-pair orbitals and π-systems in derivatives of 7-oxabicyclo[2.2.1]heptan-2-one. researchgate.net These investigations, supported by photoelectron spectroscopy, have confirmed the existence of significant through-bond interactions, which influence the electronic properties of these molecules. researchgate.net
Thermochemical Studies and Strain Energy Analysis of Oxabicyclic Systems
The 2-oxabicyclo[2.2.1]heptane system is characterized by significant ring strain, which is a key driving force for many of its chemical reactions. researchgate.netnih.gov Thermochemical studies, both experimental and computational, have been conducted to quantify this strain and understand its impact on the molecule's stability and reactivity.
The strain energy of the 7-oxanorbornene scaffold, a related oxabicyclic system, has been estimated to be approximately 22 kcal/mol. researchgate.net The release of this strain energy can make even endergonic reactions irreversible. researchgate.net For oxabenzonorbornadiene, the ring strain energy is even higher, at 36.1 kcal/mol, and this strain is a major factor in its ring-opening reactions. researchgate.net
Computational methods, such as the G3 level of theory, have been used to predict the ring strain energies of various heterocyclic compounds, including oxabicyclic systems. researchgate.netnih.gov These studies have shown that the ring strain energy increases with the electronegativity of the heteroatom. researchgate.net For instance, the strain energy of [2.2.1] bicyclic systems is significantly higher than that of their [3.2.1] counterparts. researchgate.net
Experimental thermochemical data for 7-oxabicyclo[2.2.1]heptane, a closely related compound, has been determined through combustion calorimetry. The standard enthalpy of formation in the liquid state (ΔfH°(liq, 298)) has been reported, and from this, the gas-phase enthalpy of formation (ΔfH°(g, 298)) has been calculated. aip.org These experimental values are crucial for benchmarking computational models. wiley-vch.deacs.org
Table 2: Reported Enthalpies of Formation for 7-Oxabicyclo[2.2.1]heptane
| Property | Value (kJ/mol) | Reference |
| ΔfH°(liq, 298) | -223.9 ± 2.0 | aip.org |
| ΔfH°(g, 298) | -181.6 ± 20.1 | aip.org |
The significant strain within the oxabicyclic framework is a defining feature that governs its chemical behavior, making thermochemical and strain energy analysis a critical aspect of its computational investigation. nih.govrsc.org
Future Research Directions and Emerging Trends for 2 Oxabicyclo 2.2.1 Heptan 6 One Chemistry
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
The synthesis of enantiomerically pure derivatives of 2-oxabicyclo[2.2.1]heptan-6-one is a key focus, as the biological activity and material properties of its derivatives are often stereospecific. Future research is geared towards the development of more efficient and highly enantioselective catalytic systems.
Current research has laid the groundwork for the asymmetric synthesis of related bicyclic systems. For instance, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been successfully employed to produce 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. researchgate.net This approach, where the hydroxyl and amide groups in the products allow for further derivatization, offers a promising strategy that could be adapted for the this compound system. researchgate.net Similarly, novel asymmetric copper-catalyzed transformations are being explored for various C-C bond-forming reactions with high enantioselectivity. rug.nl The development of small-peptide-based platforms for aminoxyl asymmetric catalysis also presents an innovative direction for achieving high turnover numbers and enantioselectivity in the oxidation of alcohols, a transformation relevant to the synthesis of ketone-containing scaffolds. nih.gov
Future efforts will likely concentrate on the design of new chiral ligands and organocatalysts specifically tailored for the this compound core. High-throughput screening of catalyst libraries, combined with computational modeling, will be instrumental in identifying optimal catalytic systems for specific transformations. The goal is to achieve near-perfect enantioselectivity (>99% ee) under mild and environmentally benign reaction conditions.
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Potential Advantages for this compound | Key Research Objective |
| Chiral Phosphoric Acids | Mild reaction conditions, high enantioselectivity demonstrated in analogous systems. researchgate.net | Adaptation for ring-opening or other transformations of this compound derivatives. |
| Copper-based Catalysts | Versatility in C-C bond formation, potential for high enantioselectivity. rug.nl | Development of specific ligand-copper complexes for conjugate additions or other reactions involving the ketone. |
| Aminoxyl Radicals | High catalytic turnover, applicability in oxidation reactions. nih.gov | Design of chiral aminoxyl catalysts for the enantioselective synthesis or kinetic resolution of this compound derivatives. |
Discovery of New Reactivity Modes and Synthetic Transformations
Beyond established reactions, researchers are actively seeking to uncover novel reactivity modes of this compound. This exploration will expand its synthetic utility and open doors to the creation of previously inaccessible molecular architectures.
Recent studies on related bicyclic systems provide inspiration for future work. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes showcases a novel transformation that could potentially be adapted. researchgate.net Intramolecular cyclizations of radicals generated from substituted tetrahydrofurans have also proven effective in constructing the 2-oxabicyclo[2.2.1]heptane ring system. rsc.org Furthermore, the transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptane intermediates highlights a creative strategy for ring system manipulation. researchgate.netacs.org
Future investigations will likely delve into transition metal-catalyzed C-H activation and functionalization of the this compound scaffold. Photoredox catalysis and electrochemistry are also emerging as powerful tools to unlock new reaction pathways under mild conditions. The development of domino or cascade reactions initiated from this compound would be particularly valuable for rapidly increasing molecular complexity in a single synthetic operation.
Potential Contributions to Advanced Materials Science through Structured Polymeric Systems
The rigid and defined three-dimensional structure of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials with unique properties.
The ring-opening polymerization (ROP) of related bicyclic ethers and lactones has been shown to produce polyesters with alicyclic moieties in the polymer backbone, which can exhibit superior mechanical and thermal properties. researchgate.net The stereochemistry of these alicyclic units significantly influences the polymer's characteristics. researchgate.net Derivatives of the closely related 7-oxabicyclo[2.2.1]heptane have been utilized in the construction of amphiphilic systems for drug delivery and self-healing polymers. researchgate.net This suggests that polymers derived from this compound could also possess interesting and tunable properties.
Future research in this area will focus on the controlled polymerization of this compound and its derivatives. By carefully selecting catalysts and polymerization conditions, it may be possible to create polymers with specific tacticities and microstructures. The resulting structured polymeric systems could find applications in areas such as:
High-performance plastics: The rigidity of the bicyclic monomer could lead to polymers with high glass transition temperatures and enhanced mechanical strength.
Biomaterials: The incorporation of the oxabicyclic unit could impart biocompatibility and biodegradability, making these polymers suitable for biomedical applications.
Membranes and separation media: The defined pore sizes and functionalities that could be introduced into the polymers may be advantageous for creating selective membranes for gas or liquid separations.
Table 2: Potential Applications of Polymers Derived from this compound
| Application Area | Desired Polymer Properties | Rationale |
| High-Performance Plastics | High thermal stability, mechanical strength | The rigid bicyclic structure of the monomer unit. researchgate.net |
| Biomaterials | Biocompatibility, biodegradability | The presence of the ether linkage and potential for functionalization. |
| Separation Membranes | Controlled porosity, chemical resistance | The well-defined structure of the repeating monomer unit. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
